3,5,12-Trihydroxy-10-methoxy-3-(methoxyacetyl)-6,11-dioxo-1,2,3,4,6,11-hexahydro-1-naphthacenyl 3-amino-2,3,6-trideoxyhexopyranoside
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Overview
Description
3,5,12-Trihydroxy-10-methoxy-3-(methoxyacetyl)-6,11-dioxo-1,2,3,4,6,11-hexahydro-1-naphthacenyl 3-amino-2,3,6-trideoxyhexopyranoside is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its multiple hydroxyl groups, methoxy groups, and a unique naphthacene structure, making it a subject of interest in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,12-Trihydroxy-10-methoxy-3-(methoxyacetyl)-6,11-dioxo-1,2,3,4,6,11-hexahydro-1-naphthacenyl 3-amino-2,3,6-trideoxyhexopyranoside typically involves multi-step organic reactions. The process begins with the preparation of the naphthacene core, followed by the introduction of hydroxyl and methoxy groups through selective functionalization reactions. Key steps include:
Formation of the Naphthacene Core: This involves cyclization reactions using appropriate precursors under controlled conditions.
Hydroxylation and Methoxylation: Introduction of hydroxyl and methoxy groups using reagents like methanol and hydrogen peroxide in the presence of catalysts.
Acetylation: The methoxyacetyl group is introduced through acetylation reactions using acetic anhydride or similar reagents.
Glycosylation: The final step involves attaching the amino-trideoxyhexopyranoside moiety through glycosylation reactions.
Industrial Production Methods
Industrial production of this compound requires optimization of reaction conditions to ensure high yield and purity. This includes:
Catalyst Selection: Using efficient catalysts to enhance reaction rates and selectivity.
Reaction Optimization: Fine-tuning temperature, pressure, and solvent conditions to maximize yield.
Purification: Employing techniques like crystallization, chromatography, and recrystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
3,5,12-Trihydroxy-10-methoxy-3-(methoxyacetyl)-6,11-dioxo-1,2,3,4,6,11-hexahydro-1-naphthacenyl 3-amino-2,3,6-trideoxyhexopyranoside undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to form alcohols or amines using reducing agents like lithium aluminum hydride.
Substitution: Methoxy and hydroxyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols, amines.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3,5,12-Trihydroxy-10-methoxy-3-(methoxyacetyl)-6,11-dioxo-1-naphthacenyl 3-amino-2,3,6-trideoxyhexopyranoside has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cellular pathways involved in cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Doxorubicin: Another naphthacene derivative with potent anticancer activity.
Tetracycline: A well-known antibiotic with a similar core structure.
Minocycline: A tetracycline derivative with enhanced activity and stability.
Uniqueness
3,5,12-Trihydroxy-10-methoxy-3-(methoxyacetyl)-6,11-dioxo-1-naphthacenyl 3-amino-2,3,6-trideoxyhexopyranoside is unique due to its specific functional groups and structural configuration, which confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
CAS No. |
66678-33-9 |
---|---|
Molecular Formula |
C28H31NO11 |
Molecular Weight |
557.5 g/mol |
IUPAC Name |
7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-6,9,11-trihydroxy-4-methoxy-9-(2-methoxyacetyl)-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C28H31NO11/c1-11-23(31)14(29)7-18(39-11)40-16-9-28(36,17(30)10-37-2)8-13-20(16)27(35)22-21(25(13)33)24(32)12-5-4-6-15(38-3)19(12)26(22)34/h4-6,11,14,16,18,23,31,33,35-36H,7-10,29H2,1-3H3 |
InChI Key |
KHXUHAHJGPAIOL-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)COC)O)N)O |
Origin of Product |
United States |
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